molecular formula C9H13N5OS B2380867 5-Amino-3-(isobutylthio)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol CAS No. 514793-25-0

5-Amino-3-(isobutylthio)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol

Cat. No. B2380867
CAS RN: 514793-25-0
M. Wt: 239.3
InChI Key: VJTYRZMXPPCFQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-3-(isobutylthio)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of triazolopyrimidine compounds and has been extensively studied for its pharmacological properties.

Scientific Research Applications

Synthesis and Chemical Transformations

Antimicrobial and Antifungal Activities

Novel Synthetic Methodologies

Applications in Molecular Structure Studies

Antitumor and Antiviral Activities

  • The study by Islam et al. (2008) on similar triazolopyrimidine derivatives evaluated their antitumor and antiviral activities, suggesting potential therapeutic uses in oncology and virology R. Islam, N. Ashida, T. Nagamatsu, 2008.

Mechanism of Action

Target of Action

The primary target of 5-Amino-3-(isobutylthio)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, particularly in the transition from the G1 phase to the S phase . Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .

Mode of Action

5-Amino-3-(isobutylthio)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression . The compound’s inhibitory activity against CDK2/cyclin A2 has been demonstrated in studies, with IC50 values indicating potent inhibitory activity .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle pathway, specifically the transition from the G1 phase to the S phase . This results in the arrest of the cell cycle, preventing the proliferation of cancer cells . The downstream effects include the induction of apoptosis within cells .

Pharmacokinetics

The compound’s potent inhibitory activity against cdk2 and its significant cytotoxic activities against various cell lines suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of the action of 5-Amino-3-(isobutylthio)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol is the significant inhibition of the growth of examined cell lines . Most notably, the compound showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induced significant alterations in cell cycle progression and apoptosis within cells .

properties

IUPAC Name

5-amino-3-(2-methylpropylsulfanyl)-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5OS/c1-5(2)4-16-9-13-12-8-11-7(15)3-6(10)14(8)9/h3,5H,4,10H2,1-2H3,(H,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTYRZMXPPCFQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=NN=C2N1C(=CC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3-(isobutylthio)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol

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